molecular formula C24H34O2Si2 B14907246 Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate

Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate

Cat. No.: B14907246
M. Wt: 410.7 g/mol
InChI Key: HISODUULBMRQCE-YIRMDATKSA-N
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Description

Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate is an organosilicon compound that features both diphenylsilyl and trimethylsilyl groups. Organosilicon compounds are widely used in various fields due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility in chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hex-4-enoate, methyldiphenylsilane, and trimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a dry solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is cooled to low temperatures (0°C to -78°C) to control the reactivity of the silylating agents.

    Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the silylation reactions.

    Purification: The product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and reaction time. Automation and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce silanes.

    Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents).

Major Products Formed

    Oxidation: Silanols, siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex organosilicon compounds.

    Biology: May be used in the development of silicon-based biomaterials or as a probe in biological studies.

    Industry: Used in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate involves its interaction with molecular targets through its silyl groups. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved may include:

    Hydrophobic Interactions: The silyl groups can interact with hydrophobic regions of molecules, affecting their solubility and stability.

    Covalent Bond Formation: The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Ethyl (R,E)-3-(methyldiphenylsilyl)-3-(trimethylsilyl)hex-4-enoate can be compared with other organosilicon compounds, such as:

    Trimethylsilyl Ethyl Ester: Similar in structure but lacks the diphenylsilyl group.

    Diphenylsilyl Hexanoate: Similar but lacks the trimethylsilyl group.

    Methyldiphenylsilyl Propionate: Similar but has a different alkyl chain length.

The uniqueness of this compound lies in its combination of both diphenylsilyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C24H34O2Si2

Molecular Weight

410.7 g/mol

IUPAC Name

ethyl (E,3S)-3-[methyl(diphenyl)silyl]-3-trimethylsilylhex-4-enoate

InChI

InChI=1S/C24H34O2Si2/c1-7-19-24(27(3,4)5,20-23(25)26-8-2)28(6,21-15-11-9-12-16-21)22-17-13-10-14-18-22/h7,9-19H,8,20H2,1-6H3/b19-7+/t24-/m1/s1

InChI Key

HISODUULBMRQCE-YIRMDATKSA-N

Isomeric SMILES

CCOC(=O)C[C@](/C=C/C)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)CC(C=CC)([Si](C)(C)C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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